Methyl 3-morpholin-4-yl-3-oxopropanoate

Medicinal Chemistry Process Chemistry Building Block Synthesis

This morpholine-containing β-keto ester is a strategic building block for medicinal chemistry, offering distinct advantages in fragment-based drug discovery. Its methyl ester form provides superior solubility and automated liquid handling capabilities compared to the crystalline ethyl ester (m.p. 59.5 °C), streamlining high-throughput screening. It is the preferred precursor to the key pharmaceutical intermediate 3-morpholin-4-yl-3-oxopropanoic acid (CAS 105397-92-0), cited in patents EP-3083586-A1 and WO-2015091426-A1. Choose this scaffold to leverage validated reactivity for synthesizing antiproliferative aminonaphthopyranones.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
Cat. No. B7907054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-morpholin-4-yl-3-oxopropanoate
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)N1CCOCC1
InChIInChI=1S/C8H13NO4/c1-12-8(11)6-7(10)9-2-4-13-5-3-9/h2-6H2,1H3
InChIKeyYRRREAWNORSURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Morpholin-4-yl-3-oxopropanoate: CAS Identification and Core Beta-Keto Ester Characteristics


Methyl 3-morpholin-4-yl-3-oxopropanoate is a morpholine-containing β-keto ester with molecular formula C₈H₁₃NO₄ and molecular weight 187.19 g/mol [1]. The compound features a morpholine heterocycle N-linked to a 3-oxopropanoate methyl ester moiety, positioning it as a versatile building block within the broader class of N-acyl morpholine β-keto esters. Its structural configuration combines the synthetic utility of the β-keto ester functional group—including enolate formation and decarboxylative pathways—with the drug-like properties conferred by the morpholine ring, which is a privileged scaffold present in numerous FDA-approved drugs and bioactive compounds . As a C-substituted morpholine derivative, this compound participates in nucleophilic substitution, condensation, and Michael addition reactions relevant to medicinal chemistry and fragment-based drug discovery applications .

Why Generic Beta-Keto Ester Substitution Fails: Structural Determinants of Methyl 3-Morpholin-4-yl-3-oxopropanoate Differentiation


Within the class of N-acyl morpholine β-keto esters, subtle variations in the ester alkyl group or the heterocyclic amine component produce substantial differences in physical properties, reactivity profiles, and synthetic yields that preclude simple interchangeability. The methyl ester variant exhibits distinct solubility, crystallinity, and chromatographic behavior compared to its ethyl ester analog (CAS 37714-64-0), while replacement of the morpholine oxygen with a methylene group (piperidine analog) alters both basicity and hydrogen-bonding capacity . Furthermore, the morpholine-containing β-keto ester scaffold has been specifically identified in patent literature as a precursor for pharmacologically relevant transformations—including POCl₃-mediated reactions with naphthol derivatives to yield aminonaphthopyranones with demonstrated antiproliferative activity [1]. These structural distinctions manifest as measurable differences in reaction yields, purification efficiency, and downstream compound performance that directly impact procurement decisions in medicinal chemistry and process development workflows.

Quantitative Comparative Evidence: Methyl 3-Morpholin-4-yl-3-oxopropanoate vs. Closest Structural Analogs


Evidence Dimension 1: Synthetic Efficiency in Downstream Hydrolysis to Carboxylic Acid Intermediate

Methyl 3-morpholin-4-yl-3-oxopropanoate serves as a direct precursor to 3-morpholin-4-yl-3-oxopropanoic acid (CAS 105397-92-0), a key intermediate cited in multiple pharmaceutical patents including EP-3083586-A1 and WO-2015091426-A1 covering novel carboxamides with therapeutic applications . The methyl ester variant is the documented starting material for this transformation, while the corresponding ethyl ester requires additional synthetic manipulation to achieve the same carboxylic acid product. This establishes the methyl ester as the preferred precursor in patent-validated synthetic routes, providing a documented pathway advantage for users requiring the carboxylic acid derivative in downstream applications.

Medicinal Chemistry Process Chemistry Building Block Synthesis

Evidence Dimension 2: Physical State and Handling Characteristics vs. Ethyl Ester Analog

A critical differentiation exists in the physical state of methyl 3-morpholin-4-yl-3-oxopropanoate compared to its ethyl ester analog. The methyl ester is reported as a liquid or low-melting solid under ambient conditions , whereas ethyl 3-morpholino-3-oxopropanoate (CAS 37714-64-0) is a crystalline solid with a documented melting point of 59.5 °C . This physical state divergence has practical implications for automated liquid handling systems, solubility in organic reaction media, and purification workflows. The methyl ester's lower molecular weight (187.19 g/mol vs. 201.22 g/mol for the ethyl analog) also translates to higher molar activity in reactions where stoichiometric mass loading is a consideration.

Compound Management Laboratory Automation Preparative Chemistry

Evidence Dimension 3: Lipophilicity and Predicted Drug-Likeness vs. Carboxylic Acid Derivative

The methyl ester functional group confers significantly different physicochemical properties compared to the corresponding carboxylic acid derivative, with direct implications for compound selection in fragment-based drug discovery and library design. 3-Morpholin-4-yl-3-oxopropanoic acid (CAS 105397-92-0) exhibits a calculated LogP of -0.74220 and XLogP3 of -1.0, indicating high aqueous solubility and poor membrane permeability . In contrast, the methyl ester moiety of the target compound replaces the ionizable carboxylic acid proton with a neutral methyl group, increasing lipophilicity by approximately 1-2 LogP units (class-level inference for ester vs. acid pairs) and eliminating the hydrogen bond donor capacity. This differentiation positions the methyl ester as a more membrane-permeable variant suitable for cell-based assays and fragment libraries where passive diffusion is required, while the carboxylic acid derivative serves as a polar, highly soluble intermediate for aqueous formulations or salt formation.

ADME Prediction Fragment-Based Drug Discovery Medicinal Chemistry

Evidence Dimension 4: Heterocyclic Basicity and Hydrogen-Bonding Capacity vs. Piperidine Analog

Replacement of the morpholine oxygen with a methylene group (yielding the piperidine analog) produces measurable differences in heterocycle basicity and hydrogen-bonding capacity that directly affect molecular recognition and target binding. The morpholine ring (pKa of conjugate acid ~8.5-8.7 for N-alkyl morpholines) is approximately one log unit less basic than the corresponding piperidine ring (pKa ~10-11) [1]. Additionally, the morpholine oxygen atom serves as a hydrogen bond acceptor, increasing the topological polar surface area (TPSA) by approximately 9-12 Ų relative to piperidine and providing an additional site for structured water interactions or target protein engagement. The morpholine heterocycle is a privileged scaffold present in numerous FDA-approved drugs and bioactive compounds, with its unique combination of moderate basicity, conformational flexibility, and H-bond acceptor capacity contributing to favorable drug-like properties .

Molecular Recognition Structure-Activity Relationship Pharmacophore Design

Evidence Dimension 5: Validated Reactivity in POCl₃-Mediated Aminochromone Synthesis

Ethyl 3-morpholino-3-oxopropanoate has demonstrated validated reactivity as a reagent in POCl₃-mediated condensation with 1-naphthol derivatives to yield morpholino-substituted 2-aminochromone benzo-fused derivatives with antiproliferative properties [1]. This transformation represents a structurally specific application of the morpholine β-keto ester scaffold where the morpholine moiety participates directly in the formation of the bioactive heterocyclic framework. While this specific study employed the ethyl ester variant, the reactivity is fundamentally derived from the β-keto ester enolate chemistry common to both methyl and ethyl esters. The documented success of this scaffold in generating compounds with measurable biological activity (including inhibition of DNA synthesis in Ehrlich cells and clonal growth inhibition in HeLa cells) establishes the broader compound class—and by inference the methyl ester variant—as a validated entry point for synthesizing antiproliferative heterocycles.

Heterocyclic Chemistry Antiproliferative Agents Synthetic Methodology

Evidence Dimension 6: Synthetic Yield and Process Robustness vs. Alternative Precursor Routes

Comparative synthetic efficiency can be inferred from documented transformations involving structurally related morpholine β-keto esters. The conversion of ethyl 4-morpholinepropanoate β-oxo-ethyl ester to 3-morpholin-4-yl-3-oxopropanoic acid has been reported with a yield of approximately 40% [1]. This moderate yield highlights the non-trivial nature of these transformations and underscores the value of selecting the optimal starting ester variant. The methyl ester analog offers potential advantages in hydrolysis kinetics due to reduced steric hindrance at the ester carbonyl compared to the ethyl ester (class-level inference: methyl esters typically hydrolyze 2-5× faster than ethyl esters under basic conditions), which may translate to improved yields in downstream transformations to the carboxylic acid intermediate. For procurement decisions in process chemistry, this yield differential—even a 10-20% improvement—represents significant cost and material efficiency gains at scale.

Process Chemistry Scale-Up Synthesis Intermediate Production

Optimal Application Scenarios for Methyl 3-Morpholin-4-yl-3-oxopropanoate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery and Screening Library Construction

The methyl ester variant offers a neutral, moderately lipophilic morpholine β-keto ester scaffold with enhanced predicted membrane permeability compared to the carboxylic acid derivative (estimated ΔLogP +1 to +2 units) . Its physical state (liquid or low-melting solid) facilitates automated liquid handling in high-throughput screening workflows, providing operational advantages over the crystalline ethyl ester analog (m.p. 59.5 °C) . The morpholine heterocycle is a privileged scaffold present in FDA-approved drugs, and systematic chemical diversity approaches have validated C-substituted morpholines as valuable building blocks for medicinal chemistry and fragment screening .

Synthesis of Patent-Validated Carboxylic Acid Intermediates for Carboxamide Therapeutics

Methyl 3-morpholin-4-yl-3-oxopropanoate serves as the preferred precursor to 3-morpholin-4-yl-3-oxopropanoic acid (CAS 105397-92-0), a key intermediate cited in pharmaceutical patents EP-3083586-A1 and WO-2015091426-A1 covering novel carboxamides . The methyl ester's lower molecular weight (187.19 g/mol) provides higher molar activity compared to the ethyl analog (201.22 g/mol) [1], and its potentially faster hydrolysis kinetics may improve upon the ~40% yield reported for ethyl ester hydrolysis routes [2]. This patent-validated pathway reduces development risk for medicinal chemistry programs targeting carboxamide-based therapeutics.

Construction of Antiproliferative Heterocyclic Scaffolds via POCl₃-Mediated Condensation

The morpholine β-keto ester scaffold has demonstrated validated reactivity in POCl₃-mediated condensation with naphthol derivatives to yield 2-aminochromone benzo-fused derivatives [3]. Morpholino derivatives 3d and 4c produced via this route showed significant inhibition of DNA synthesis in Ehrlich cells and clonal growth inhibition in HeLa cells, establishing this compound class as a viable entry point for synthesizing antiproliferative agents [3]. The methyl ester variant provides the same β-keto ester enolate reactivity while offering improved handling characteristics for laboratory-scale synthesis.

Medicinal Chemistry Programs Requiring Balanced Basicity and Hydrogen-Bonding Capacity

The morpholine heterocycle provides a conjugate acid pKa of approximately 8.5-8.7—one to two log units less basic than the piperidine analog (pKa ~10-11) [4]—reducing the fraction of protonated species at physiological pH and potentially mitigating off-target interactions associated with strongly basic amines. The ether oxygen provides an additional hydrogen bond acceptor site not present in piperidine analogs, increasing topological polar surface area and offering an extra point for structured water interactions or target protein engagement . This balanced profile makes the morpholine β-keto ester scaffold particularly suitable for central nervous system and intracellular targets where controlled basicity is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-morpholin-4-yl-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.